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Abstract

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant
interest in medicinal chemistry. As a substituted pyrazole, it serves as a versatile scaffold for
the synthesis of a wide array of bioactive molecules. This technical guide provides a
comprehensive review of the synthesis, chemical properties, and biological activities of this
compound and its derivatives. Particular emphasis is placed on its role as a precursor in the
development of kinase inhibitors, notably those targeting the Fibroblast Growth Factor
Receptor (FGFR) signaling pathway, which is implicated in various cancers. This document
collates quantitative data, details key experimental protocols, and visualizes relevant biological
pathways and experimental workflows to serve as an in-depth resource for researchers in drug
discovery and development.

Chemical Properties and Synthesis

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate possesses the chemical formula
C7H11N302 and a molecular weight of 169.18 g/mol .[1] The structural features of this molecule,
including an amino group and an ester functional group on a pyrazole ring, make it a valuable
synthon for further chemical modifications.

Synthesis Pathway
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The synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is typically achieved

through the condensation of a 3-ketoester, such as ethyl acetoacetate, with a cyano-containing

compound, followed by cyclization with hydrazine hydrate. A plausible synthetic workflow is
outlined below.

Hydrazine Hydrate
(Ethyl Acetoacetate + Ethyl Cyanoacetate)w{ahyl 2-cyano-3-oxobutanoate

Cyclization Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Click to download full resolution via product page

Caption: Plausible synthetic workflow for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis of a Structural Analog

While a detailed protocol for the title compound is not readily available, the synthesis of the
structurally similar ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate has been
reported with a high yield of 86.3%.[2] This procedure provides a valuable reference for the
synthesis of related 5-aminopyrazoles.

Materials:

Potassium hydroxide (11.2 g, 0.2 mol)
e Acetonitrile (200 ml)

» Ethyl cyanoacetate (22.7 g, 0.2 mol)

e Carbon disulfide (15.2 g, 0.2 mol)

o Dimethyl sulfate (50.4 g, 0.4 mol)

» Ethanol (50 ml)

e Hydrazine hydrate (12.5 g, 0.2 mol)
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Procedure:

A solution of potassium hydroxide in acetonitrile is prepared in a round-bottomed flask and
cooled in an ice bath.

» Ethyl cyanoacetate is added dropwise to the cooled solution.
« After stirring for 30 minutes at 273 K, carbon disulfide is added with vigorous stirring.

e Stirring is continued for 1 hour, followed by the dropwise addition of dimethyl sulfate. The
reaction mixture is left overnight.

o The mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation.
e The residue is dissolved in ethanol, and hydrazine hydrate is added dropwise.

e The solution is evaporated in vacuo to yield the crude product.

e The crude product is purified by column chromatography to afford the final product.[2]

Spectroscopic and Physicochemical Data

Comprehensive spectroscopic data for the title compound is limited in the public domain.
However, data for the closely related N-methylated analog, ethyl 5-amino-1-methyl-1H-
pyrazole-4-carboxylate, is available and provides a useful reference.

Table 1: Physicochemical and Spectroscopic Data
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Value (for Ethyl 5- Value (for Ethyl 5-
amino-3-methyl-1H- amino-1-methyl-1H-

Property Reference
pyrazole-4- pyrazole-4-
carboxylate) carboxylate)

Molecular Formula C7H11N302 C7H11N302 [1]

Molecular Weight 169.18 g/mol 169.18 g/mol [3][4]

CAS Number 23286-70-6 31037-02-2 [1]

Mass Spectrum (EI) Data not available See NIST WebBook [4]

IR Spectrum Data not available See NIST WebBook [5]

13C NMR Spectrum Data not available See PubChem [3]

Biological Activity and Mechanism of Action

Derivatives of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have shown promising
biological activities, including analgesic and anti-inflammatory effects.[6] More recently,
aminopyrazole-based compounds have been investigated as potent inhibitors of Fibroblast
Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation,
and survival.[7][8]

FGFR Signaling Pathway

Aberrant activation of the FGFR signaling pathway is a driving factor in many cancers. The
binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor
dimerization and autophosphorylation, initiating a cascade of downstream signaling events.
The primary pathways activated are the RAS-MAPK, PI3K-AKT, PLCy, and STAT pathways, all
of which ultimately lead to changes in gene expression that promote cell growth and survival.[9]
[10][11][12]
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Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
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Mechanism of Action of Pyrazole-Based FGFR Inhibitors

Aminopyrazole derivatives have been developed as inhibitors of FGFRs. These small
molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of the
receptor and preventing its autophosphorylation. This blockade of FGFR activation effectively
shuts down the downstream signaling cascades that drive tumor growth.
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Caption: Mechanism of action of aminopyrazole-based FGFR inhibitors.

Biological Activity Data

While specific ICso values for the title compound are not available, studies on related
aminopyrazole derivatives demonstrate their potential as FGFR inhibitors. For instance, a
series of 5-amino-1H-pyrazole-1-carbonyl derivatives showed potent inhibition of FGFR1-3 and
various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of a Representative Aminopyrazole Derivative (Compound
8e)[7]

Target ICs0 (M)
FGFR1 56.4
FGFR2 35.2
FGFR3 95.5
SNU-16 cell line 710
MCF-7 cell line 1260
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Conclusion

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a key building block in the
development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a
diverse range of derivatives with significant biological activities. The demonstrated efficacy of
related aminopyrazole compounds as inhibitors of the FGFR signaling pathway highlights the
potential of this scaffold in the development of targeted cancer therapies. Further research into
the synthesis and biological evaluation of novel derivatives based on this core structure is
warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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